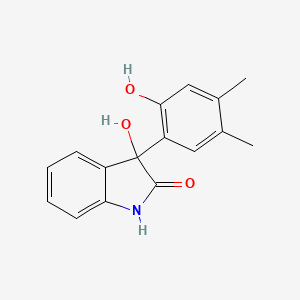

3-hydroxy-3-(2-hydroxy-4,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

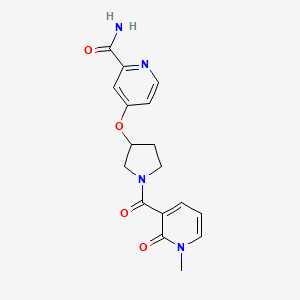

3-hydroxy-3-(2-hydroxy-4,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one, also known as HSP90 inhibitor, is a novel compound that has attracted significant attention in scientific research. It is a potent inhibitor of heat shock protein 90 (HSP90), a molecular chaperone that plays a critical role in protein folding, stability, and degradation. HSP90 is overexpressed in many cancer cells, making it an attractive target for cancer therapy.

Wissenschaftliche Forschungsanwendungen

Hepatic Protection and Antioxidant Properties

Indole derivatives, such as indole-3-carbinol (I3C) and its major derivatives, play significant roles in hepatic protection. These compounds exhibit anti-fibrosis, anti-tumor, anti-oxidant, immunomodulatory, detoxification, and anti-inflammatory effects. They regulate transcriptional factors, relieve oxidative stress, inhibit DNA synthesis, modulate enzymes relevant to hepatitis viral replication, and improve conditions like non-alcoholic steatohepatitis through their immunomodulatory biofunction (Wang et al., 2016). Hydroxycinnamic acids (HCAs), with structural similarities to the compound , exhibit antioxidant properties through their structure-activity relationships. Their effectiveness as antioxidants is influenced by the presence of unsaturated bonds and modifications to the aromatic ring and carboxylic function (Razzaghi-Asl et al., 2013).

Dermatological Applications

Hydroxy acids (HAs), including α-hydroxy acids, β-hydroxy acids, and polyhydroxy acids, are widely used in cosmetic and therapeutic formulations for their beneficial effects on the skin. These compounds help in treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis (Kornhauser et al., 2010).

Bioactive Properties and Synthetic Approaches

Phosphonic acid and its derivatives, including those with hydroxy functionalities, have broad applications in bioactive properties, surface functionalization, and as reagents in various chemical syntheses. These applications span across chemistry, biology, and physics, highlighting the versatile utility of phosphonic acids (Sevrain et al., 2017).

Chemoprotective Agents in Cancer

Indole-3-carbinol (I3C) and its derivatives, such as diindolylmethane (DIM), are noted for their chemoprotective properties, especially in breast and prostate cancer. These compounds may act through various mechanisms, including enzyme induction and modulation of hormone metabolism (Bradlow, 2008).

Eigenschaften

IUPAC Name |

3-hydroxy-3-(2-hydroxy-4,5-dimethylphenyl)-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-9-7-12(14(18)8-10(9)2)16(20)11-5-3-4-6-13(11)17-15(16)19/h3-8,18,20H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGBMTZPRVTYDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)C2(C3=CC=CC=C3NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666290 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-hydroxy-3-(2-hydroxy-4,5-dimethylphenyl)-1,3-dihydro-2H-indol-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-2-carboxamide](/img/structure/B2444850.png)

![3,4,5-triethoxy-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2444851.png)

![(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one](/img/structure/B2444852.png)

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2444855.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2444858.png)

![Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2444860.png)

![N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2444863.png)

![2-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2444871.png)